![molecular formula C18H19NO4S B377868 ethyl 2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 403846-29-7](/img/structure/B377868.png)

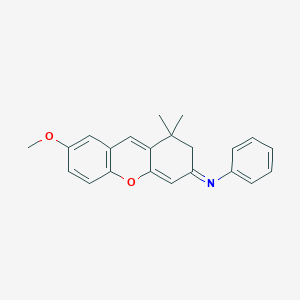

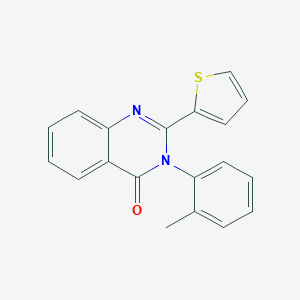

ethyl 2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Ethyl 2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” is a chemical compound. It is a derivative of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . This compound has been synthesized and characterized in various studies .

Synthesis Analysis

The synthesis of this compound involves a multicomponent reaction . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one . Acylation of the amino-ester with chloroacetyl chloride in DCM and Et3N afforded the acylated ester .Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C19H20N2O4S2 . The structure includes a cyclopenta[b]thiophene ring, which is a five-membered ring containing sulfur and carbon atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclization and acylation . The amino-ester reacts with ethyl isothiocyanate in a cyclization reaction to form a thiazinone ring . The amino-ester is then acylated with chloroacetyl chloride to form the acylated ester .Applications De Recherche Scientifique

Synthesis and Application in Antimicrobial and Antioxidant Studies

Ethyl 2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate and its derivatives have been synthesized and evaluated for their potential in antimicrobial and antioxidant applications. For instance, compounds synthesized using similar structural frameworks demonstrated excellent antibacterial and antifungal activities, along with remarkable antioxidant potential. Docking studies further supported their pharmacological properties, indicating their suitability within the range of existing pharmaceuticals (K. Raghavendra et al., 2016).

Crystal Structure Analysis

The structural intricacies of ethyl 2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate derivatives have been explored through crystallographic studies. These analyses reveal the compound's planar geometry and intermolecular hydrogen bonding, contributing to its potential pharmacological activities (سعید Menati et al., 2020).

Anticancer Activity Evaluation

Furthermore, certain derivatives of ethyl 2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate have been synthesized and tested for their anticancer activity. Preliminary studies indicate that these compounds exhibit potent activity against colon HCT-116 human cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (M. Abdel-Motaal et al., 2020).

Apoptosis-Inducing Agents for Breast Cancer

A notable study focused on the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its efficacy as an apoptosis-inducing agent for breast cancer. It was found that certain compounds derived from this synthesis process significantly reduced cell viability in MCF-7 cells, thus demonstrating a promising avenue for the development of new anticancer therapeutics (E. Gad et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c1-3-23-18(21)15-12-8-6-10-14(12)24-17(15)19-16(20)11-7-4-5-9-13(11)22-2/h4-5,7,9H,3,6,8,10H2,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMEPWDCYSZEVAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B377790.png)

![2-[2-(3,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B377792.png)

![N-{3-[(4-chloroanilino)carbonyl]-4-phenyl-2-thienyl}-2-furamide](/img/structure/B377794.png)

![2-[(4-methylbenzoyl)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B377796.png)

![2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxospiro[6,8-dihydro-1H-quinoline-4,1'-cyclohexane]-3-carbonitrile](/img/structure/B377798.png)

![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enenitrile](/img/structure/B377803.png)

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B377805.png)